2-Methylidene-1,4-dioxaspiro[4.4]nonane
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Overview
Description
2-Methylidene-1,4-dioxaspiro[4.4]nonane is a spiroketal compound characterized by a unique spirocyclic structure. This compound is part of the broader class of spiroketals, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-1,4-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds or lactones. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid undergoes decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for spiroketals like this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted spiroketals .
Scientific Research Applications
2-Methylidene-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Methylidene-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiroketal with similar structural features but different functional groups.
2,7-Dimethyl-1,6-dioxaspiro[4.4]nonane: A homolog with additional methyl groups, affecting its reactivity and biological activity.
Uniqueness
2-Methylidene-1,4-dioxaspiro[4.4]nonane is unique due to its specific methylidene group, which imparts distinct chemical properties and reactivity compared to other spiroketals. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents .
Properties
CAS No. |
13283-77-7 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-methylidene-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C8H12O2/c1-7-6-9-8(10-7)4-2-3-5-8/h1-6H2 |
InChI Key |
YSQCPIJJVYUKFU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COC2(O1)CCCC2 |
Origin of Product |
United States |
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